Coformycin

概要

説明

コホルマイシンは、Streptomyces kaniharaensis菌から初めて単離された、天然に存在するヌクレオシド系抗生物質です。プリン代謝に関与する酵素であるアデノシンデアミナーゼに対する強力な阻害作用で知られています。 コホルマイシンは、そのユニークな構造と、特に特定のがんやウイルス感染症の治療における潜在的な治療応用により、大きな関心を集めています .

準備方法

合成経路と反応条件

コホルマイシンの合成には、9-β-D-リボフラノシルプリン誘導体を原料とした複数の工程が含まれます。主要な工程には、1,3-ジアゼピン環の形成とリボフラノシル部分の導入があります。合成経路には通常、保護基が用いられ、目的の生成物を選択的に形成することが保証されます。 反応条件には、ジアゼピン環の形成を促進するために、強酸または強塩基の使用、特定の温度と圧力条件が含まれることがよくあります .

工業生産方法

コホルマイシンの工業生産は、主にStreptomyces kaniharaensisを用いた発酵プロセスによって行われます。発酵プロセスには、栄養豊富な培地中での菌の培養と、培養液からのコホルマイシンの抽出と精製が含まれます。 pH、温度、栄養組成などの発酵条件の最適化は、コホルマイシンの収量を最大化するために不可欠です .

化学反応の分析

反応の種類

コホルマイシンは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。これらの反応は、特定の試薬と条件によって促進されることがよくあります。

一般的な試薬と条件

酸化: コホルマイシンは、酸性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸化することができます。

還元: コホルマイシンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。例えば、コホルマイシンの酸化はカルボン酸誘導体の生成につながる可能性があり、還元はアルコール誘導体の生成につながる可能性があります。 置換反応は、潜在的な生物活性を持つさまざまな置換コホルマイシン誘導体の生成につながる可能性があります .

科学研究への応用

コホルマイシンは、特に化学、生物学、医学、工業の分野において、幅広い科学研究への応用があります。

化学: コホルマイシンは、ヌクレオシドアナログとその化学的性質に関する研究においてモデル化合物として使用されます。

生物学: 生物学的研究では、コホルマイシンはプリン代謝におけるアデノシンデアミナーゼの役割とその阻害作用を研究するために使用されます。

医学: コホルマイシンは、アデノシンデアミナーゼを阻害する能力により、白血病など特定のがんの治療における治療薬として有望視されています。また、抗ウイルス活性も研究されています。

工業: 製薬業界では、コホルマイシンはアデノシンデアミナーゼを標的とする新薬の開発におけるリード化合物として使用されています.

科学的研究の応用

Cancer Therapy

Coformycin is primarily recognized for its ability to inhibit adenosine deaminase, an enzyme crucial for purine metabolism. This inhibition leads to increased levels of adenosine, which can induce apoptosis in certain cancer cells.

- Clinical Studies : One notable study evaluated the efficacy of deoxythis compound (a derivative) in adult T-cell leukemia/lymphoma. Patients received deoxythis compound at a dosage of 5 mg/m², resulting in partial responses in some cases but overall limited activity against advanced refractory disease . Despite moderate side effects, the study highlighted the potential of this compound derivatives as adjunct therapies in combination with other cytotoxic agents.

Inhibition of Enzymes

This compound exhibits strong inhibitory effects on various enzymes beyond adenosine deaminase, making it a valuable tool in biochemical research.

- Adenosine Deaminase Inhibition : this compound's mechanism of action involves irreversible binding to adenosine deaminase, significantly reducing its activity. This property has been exploited to study the enzyme's role in different biological processes .

- Phosphorylation Studies : Research indicates that this compound can be phosphorylated to its triphosphate form, which is then incorporated into DNA. This phosphorylation enhances its inhibitory effects and demonstrates its potential as a therapeutic agent .

Biosynthesis Pathways

Understanding the biosynthetic pathways of this compound provides insights into its production and potential modifications for enhanced efficacy.

- Gene Clusters : Recent studies have characterized the gene cluster responsible for this compound biosynthesis. This pathway overlaps with l-histidine biosynthesis, indicating a complex relationship between these metabolic processes. The enzymatic mechanisms involved include cyclization reactions that are critical for producing this compound .

- Synthetic Biology Applications : The ability to reconstitute the biosynthetic pathway in vitro opens avenues for synthetic biology applications, allowing researchers to engineer strains for higher yields or novel derivatives of this compound .

Antiviral and Antiparasitic Properties

This compound's antiviral and antiparasitic activities have been explored as well.

- Antiviral Activity : this compound has shown promise as an antiviral agent by inhibiting viral replication through its effects on nucleotide metabolism . Its structural analogs are being investigated for potential use against various viral infections.

- Antiparasitic Effects : Research indicates that this compound may also exert antiparasitic effects, particularly against Leishmania species, through mechanisms involving RNA incorporation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits adenosine deaminase leading to apoptosis in cancer cells | Limited activity in advanced T-cell leukemia; potential as adjunct therapy |

| Enzyme Inhibition | Strong inhibitor of adenosine deaminase and other enzymes | Irreversible binding; significant reduction in enzyme activity |

| Biosynthesis Pathways | Characterization of biosynthetic pathways reveals complex metabolic interactions | Overlapping pathways with l-histidine; potential for synthetic biology |

| Antiviral Properties | Potential use as an antiviral agent through inhibition of nucleotide metabolism | Structural analogs under investigation for viral infections |

| Antiparasitic Effects | Demonstrated activity against Leishmania | Mechanisms involving RNA incorporation being studied |

作用機序

コホルマイシンは、酵素アデノシンデアミナーゼを阻害することによって効果を発揮します。この酵素は、アデノシンをイノシンに脱アミノ化する反応を触媒し、プリン代謝における重要な段階です。アデノシンデアミナーゼを阻害することによって、コホルマイシンはプリン代謝を阻害し、細胞に毒性のある可能性のあるアデノシンとデオキシアデノシンの蓄積につながります。 このメカニズムは、がん細胞など、急速に増殖する細胞に特に有効であり、コホルマイシンは潜在的な化学療法薬となります .

類似化合物との比較

生物活性

Coformycin, a potent nucleoside analog, exhibits significant biological activity primarily through its role as an inhibitor of adenosine deaminase (ADA). This compound has garnered attention for its therapeutic potential in various diseases, including cancer and parasitic infections. The following sections provide a comprehensive overview of its biosynthesis, mechanisms of action, and research findings related to its biological activity.

1. Biosynthesis of this compound

This compound is biosynthesized through a pathway that overlaps with the early stages of L-histidine biosynthesis. Recent studies have elucidated the key enzymatic steps involved in this process:

- Key Enzymes : The biosynthetic pathway involves several enzymes, including CofB and CofA, which catalyze critical reactions leading to this compound production. CofB initiates the cyclization reaction that produces the phosphorylated oxo-derivative of this compound, while CofA is responsible for subsequent reduction and dephosphorylation steps to yield this compound itself .

- Mechanism : The pathway begins with the condensation of phosphoribosyl pyrophosphate (PRPP) and ATP, followed by a series of ring-opening reactions. The first committed step is the cyclization of an intermediate catalyzed by CofB, which involves Dieckmann cyclization and retro-aldol elimination .

This compound exerts its biological effects primarily through the inhibition of ADA, an enzyme critical for purine metabolism. By inhibiting ADA, this compound increases the levels of extracellular adenosine, which can have various downstream effects:

- Anticancer Activity : this compound’s ability to elevate adenosine levels can induce apoptosis in certain cancer cells and inhibit tumor growth. Its structural similarity to adenosine allows it to bind tightly to ADA, rendering it a highly effective inhibitor .

- Antiparasitic Effects : In studies involving Trypanosoma brucei, this compound demonstrated significant efficacy when administered alongside cordycepin, leading to the complete elimination of parasites in treated mice. This combination therapy showed enhanced survival rates compared to untreated controls .

3. Research Findings

Numerous studies have investigated the biological activity of this compound across different contexts:

3.1 Antitumor Activity

- A Phase I clinical trial involving 2'-deoxythis compound (a derivative) in patients with acute lymphoblastic leukemia reported antitumor activity in eight patients, with two achieving complete remission .

3.2 Antiparasitic Efficacy

- In murine models, this compound combined with cordycepin effectively eliminated T. brucei from the bloodstream when administered shortly after infection. Mice treated with this combination exhibited no detectable parasites and significantly improved survival rates compared to controls .

3.3 In Vitro Studies

- Studies on Leishmania species indicated that while cordycepin exhibited cytotoxic effects, this compound alone did not significantly impact parasite growth in vitro. However, when used in combination with cordycepin, enhanced efficacy was noted against these parasites .

4. Data Tables

The following tables summarize key findings from various studies on this compound's biological activity.

5. Conclusion

This compound represents a significant advancement in therapeutic agents targeting ADA, with promising applications in oncology and parasitology. Its unique biosynthetic pathway and potent inhibitory mechanism underscore its potential for further development and clinical use.

特性

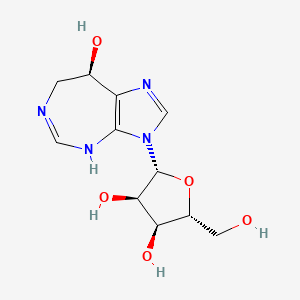

IUPAC Name |

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-LODYRLCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | Coformycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11033-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coformycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COFORMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。